N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methoxybenzamide is a benzimidazole derivative synthesized via amide coupling between 4-(1H-benzo[d]imidazol-2-yl)aniline hydrochloride and 2-methoxybenzoyl chloride in tetrahydrofuran (THF) with DIPEA as a base. The reaction proceeds at 0°C for 1 hour, followed by heating to 65°C for 12 hours, yielding an off-white amorphous solid (35% yield) . Its structure features a benzimidazole core linked to a phenyl group substituted with a 2-methoxybenzamide moiety. This compound has been explored in the context of protein-protein interaction inhibition, particularly targeting FERM domain proteins like moesin (MSN) and CD44 .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTIJAZOCYRSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 2-methoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzimidazole Derivatives

Key Observations:
- Substituent Impact on Activity: The 2-methoxy group in the target compound may enhance binding to hydrophobic protein pockets compared to smaller substituents like acetamide . Chloroacetamide derivatives exhibit stronger anthelmintic activity, likely due to increased electrophilicity .
- Dual Benzimidazole Cores: Compounds with two benzimidazole units (e.g., derivatives 8-10) show enhanced antibacterial activity against MRSA, suggesting synergistic effects from multiple aromatic systems .
Table 3: Pharmacological Profiles
Key Observations:
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide, a benzimidazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its anticancer effects, mechanisms of action, and antibacterial properties, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H17N3O2
- Molecular Weight : 345.38 g/mol
- CAS Number : Not specified in available sources.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments have shown its effectiveness against various cancer cell lines, including K562S (IMA-sensitive) and K562R (IMA-resistant) cells.
- Cytotoxic Effects : The compound induces cytotoxicity in cancer cells, as evidenced by MTT assays that measure cell viability.
- Apoptosis Induction : Flow cytometry analyses revealed that the compound activates caspase-3/7 pathways, leading to programmed cell death.
- Gene Expression Modulation : qRT-PCR studies indicated alterations in the expression levels of apoptosis-related genes such as BAX, BIM, and BAD .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against various bacterial strains.
Testing Methodology
- Disc Diffusion Method : Antibacterial activity was assessed using the disc diffusion method on Mueller-Hinton agar.
- Concentration Levels : Compounds were tested at concentrations of 1 µg/ml, 10 µg/ml, and 100 µg/ml against standard strains like Escherichia coli and Staphylococcus aureus.
Results Summary
| Bacterial Strain | Activity Observed (µg/ml) | Comparison with Gentamycin |
|---|---|---|
| Escherichia coli | Effective at all levels | Comparable |
| Staphylococcus aureus | Limited activity | Less effective |
The results indicate promising antibacterial activity against E. coli, although the compound was less effective against S. aureus compared to the standard antibiotic gentamycin .
Case Study 1: Anticancer Efficacy
A study published in December 2023 explored the effects of various benzimidazole derivatives, including this compound, on K562 cell lines. The findings revealed that this compound not only inhibited cell proliferation but also enhanced apoptosis through specific signaling pathways .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial potential of benzimidazole derivatives against multiple pathogens. The study highlighted that this compound showed significant inhibition against E. coli, suggesting its utility as a lead compound for further development in antibacterial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
